(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties
(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties
An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block essential in pharmaceutical and fine chemical synthesis.
Core Chemical Properties
(S)-Boc-3-Amino-3-phenylpropan-1-ol, systematically named (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability and control during synthetic procedures, making it a valuable intermediate.[1]
Physicochemical Data
The quantitative properties of the compound are summarized below. Data for the (R)-enantiomer is included for comparison, as many physical properties are identical between enantiomers.
| Property | Value | Source |
| IUPAC Name | (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A |
| Synonyms | (S)-Boc-3-amino-3-phenylpropan-1-ol | N/A |
| CAS Number | Not explicitly found for (S)-enantiomer. (R)-enantiomer is 158807-47-7. | [2] |
| Molecular Formula | C₁₄H₂₁NO₃ | [2] |
| Molecular Weight | 251.32 g/mol | [2] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid (for the unprotected amine) | |
| Melting Point | 94-96 °C (for the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol) | [3] |
| Boiling Point | 404.6°C at 760 mmHg (for (R)-enantiomer) | [2] |
| Density | 1.1 ± 0.1 g/cm³ (for (R)-enantiomer) | [2] |
| Refractive Index | 1.520 (for (R)-enantiomer) | [2] |
| Optical Activity | [α]20/D: -21.0 to -25.0 deg (c=1, CHCl₃) (for the unprotected amine) |
Spectroscopic Data
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¹H NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.[4]
-
¹³C NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals corresponding to the carbonyl and quaternary carbon of the Boc group are expected.
-
FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H stretch of the carbamate, a strong C=O stretch for the carbamate carbonyl (around 1690 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group is specifically indicated by peaks around 1527 cm⁻¹ (CO-NH) and 1689 cm⁻¹ (C=O).[5]
Experimental Protocols
Synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol
The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). The following is a general protocol adapted from similar Boc-protection procedures.[4]
Materials:
-
(S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Dichloromethane (DCM) as solvent
-
Deionized water
-
Brine solution
-
0.1 M H₂SO₄
Procedure:
-
Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under vacuum using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash successively with water, 0.1 M H₂SO₄, and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the product using silica gel column chromatography if necessary.
Applications in Drug Development
(S)-Boc-3-Amino-3-phenylpropan-1-ol is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and safety of a drug are often dependent on its specific enantiomeric form.[1]
-
Chiral Intermediate: The compound serves as a versatile starting material for creating novel molecules that can interact with biological targets in a highly specific manner.[6]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including dapoxetine.[6] The amine and hydroxyl groups provide two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex drug candidates.
-
Peptide Synthesis: While the related compound, Boc-L-phenylalaninol, is directly used in peptide synthesis, (S)-Boc-3-Amino-3-phenylpropan-1-ol can be used to synthesize non-natural amino acids or peptide mimics that are important for developing new therapeutic peptides.[1][3]
Safety and Handling
-
Handling: Handle in a well-ventilated area. It is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7] Avoid the formation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Hazards: While specific GHS data for the title compound is not listed, the unprotected parent compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Similar precautions should be taken.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. (S)-2-(Boc-氨基)-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
